BenchChemオンラインストアへようこそ!

5,10-Dideazafolic acid

Antifolate resistance Reduced folate carrier Membrane folate receptor

5,10-Dideazafolic acid (DDATHF) is a potent GARFT inhibitor with tight-binding kinetics (Kd/Ki 2–9 nM) that circumvents methotrexate resistance. Unlike MTX, DDATHF utilizes both RFC and mFBP transport, retaining full cytotoxic activity in MTX-resistant breast cancer and sarcoma lines (≥180-fold sensitivity increase). Its parent monoglutamate directly inhibits GARFT without requiring polyglutamation, unlike pemetrexed. This is the validated tool for studying folate receptor-mediated uptake and purine-depletion-driven differentiation.

Molecular Formula C21H21N5O6
Molecular Weight 439.4 g/mol
CAS No. 85597-18-8
Cat. No. B1664631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,10-Dideazafolic acid
CAS85597-18-8
Synonyms5,10-Dideazafolic acid; 
Molecular FormulaC21H21N5O6
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C21H21N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,9-10,15H,1-2,7-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,23,25,26,30)/t15-/m0/s1
InChIKeyBHDZQFSNQPIPGI-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5,10-Dideazafolic Acid (DDATHF) CAS 85597-18-8: GARFT-Targeting Antifolate for Procurement Decision Support


5,10-Dideazafolic acid (5,10-dideaza-5,6,7,8-tetrahydrofolic acid; DDATHF; lometrexol) is a folate-based antimetabolite designed as a selective inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a folate-dependent enzyme in the de novo purine biosynthetic pathway, distinct from classical dihydrofolate reductase (DHFR) inhibitors [1]. Unlike methotrexate (MTX) which targets DHFR, DDATHF acts via purine depletion and has been shown to induce differentiation in leukemia cells [2]. The compound exists as 6R and 6S diastereomers due to asymmetry at carbon 6, with both stereoisomers demonstrating antitumor activity [3].

Why 5,10-Dideazafolic Acid Cannot Be Interchanged with Methotrexate or Pemetrexed: Transport and Resistance Divergence


Antifolates within the same therapeutic class exhibit fundamentally different transport and metabolic activation profiles that preclude simple substitution. 5,10-Dideazafolic acid (DDATHF) is efficiently transported via both the reduced folate carrier (RFC) and membrane-associated folate binding protein (mFBP), whereas methotrexate relies predominantly on RFC and shows poor mFBP affinity [1]. More critically, in MTX-resistant cell lines characterized by impaired polyglutamation or transport defects, DDATHF retains cytotoxic activity where MTX fails—sensitivity increases of 180- to 400-fold have been documented in MTX-resistant breast cancer cells upon mFBP expression [2]. Substituting another GARFT inhibitor such as pemetrexed is also not equivalent, as pemetrexed polyglutamates are required for potent GARFT inhibition (glu5 Ki = 65 nM vs. monoglutamate Ki = 9300 nM), whereas DDATHF's parent form already exhibits tight-binding inhibition without requiring polyglutamation for potency [3]. These divergent activation requirements and transport specificities mean that in vitro activity data for one antifolate cannot be extrapolated to another.

5,10-Dideazafolic Acid Quantitative Differentiation Evidence Versus Methotrexate and Other Antifolates


Retained Activity of 5,10-Dideazafolic Acid in Methotrexate-Resistant Cells Due to Dual-Transport Pathway Utilization

In MTX-resistant human breast cancer cell lines (MTX(R)-ZR-75-1 and MDA-231) adapted to low-folate conditions to induce membrane folate receptor (MFR) expression, 5,10-dideazatetrahydrofolic acid (DDATHF) exhibited a 180- to 400-fold increase in growth-inhibitory sensitivity, whereas MTX sensitivity improved only marginally [1]. This differential sensitivity correlates with MFR binding affinity: DDATHF demonstrates substantially higher MFR affinity than MTX, enabling efficient MFR-mediated uptake in cells where RFC-mediated MTX transport is impaired [2]. In a comprehensive analysis of 37 antifolate compounds, DDATHF was identified as one of the few agents efficiently transported via both RFC and mFBP pathways, providing a bypass mechanism for MTX transport resistance [3].

Antifolate resistance Reduced folate carrier Membrane folate receptor

GARFT Inhibition by 5,10-Dideazafolic Acid: Revised Tight-Binding Kinetics Versus Earlier Literature Values

The binding affinity of DDATHF for its primary target, glycinamide ribonucleotide formyltransferase (GARFT), was originally reported with Ki values in the micromolar range. However, subsequent kinetic analyses using recombinant mouse GARFT revealed that DDATHF is actually a tight-binding inhibitor with Kd and Ki values of 2–9 nM, representing an approximately 50-fold tighter binding than previously reported [1]. This revised potency aligns with intracellular drug accumulation and polyglutamation effects. For context, the thienyl analog LY309887 (6R-2′,5′-thienyl-5,10-dideazatetrahydrofolic acid) demonstrated 9-fold greater GARFT inhibitory potency than DDATHF/lometrexol (Ki = 6.5 nM vs. ~60 nM under comparable assay conditions), representing an advanced analog for higher-potency applications [2].

GARFT inhibition Purine biosynthesis Tight-binding inhibitor

Stereoisomer-Dependent Polyglutamation Kinetics of 5,10-Dideazafolic Acid

5,10-Dideazafolic acid exists as 6R and 6S diastereomers with distinct biochemical processing by folylpolyglutamate synthetase (FPGS). The (6R)-isomer (lometrexol) follows Michaelis-Menten kinetics for FPGS-catalyzed polyglutamation, whereas the (6S)-isomer exhibits marked substrate inhibition [1]. Both diastereomers are rapidly converted to polyglutamates in human leukemia cells, with DDATHF(Glu)₅ and DDATHF(Glu)₆ identified as the predominant intracellular metabolites at both 1 and 10 μM concentrations [2]. This polyglutamation serves dual functions: intracellular trapping for prolonged retention and enhanced GARFT inhibitory potency of the polyglutamated species [3]. In contrast to pemetrexed, which requires polyglutamation to achieve potent GARFT inhibition (monoglutamate Ki = 9300 nM vs. pentaglutamate Ki = 65 nM), DDATHF's parent monoglutamate already exhibits tight-binding inhibition [4].

Stereoisomer activity Folylpolyglutamate synthetase Intracellular retention

Folate Receptor Isoform Binding Profile of 5,10-Dideazafolic Acid Versus Methotrexate

Competitive binding studies against [³H]folic acid using expressed MFR-1 and MFR-2 isoforms revealed that 5,10-dideazatetrahydrofolate (DDATHF) does not show significant stereospecificity for MFR-1, in contrast to reduced folate coenzymes which exhibit isoform-specific stereoselectivity [1]. MFR-2 displays significantly (2- to 100-fold) greater affinities for all tested compounds compared to MFR-1 [2]. Critically, the relative mFBP binding affinity of DDATHF (0.24–0.78 relative to folic acid) is approximately 120- to 390-fold higher than that of methotrexate (relative affinity = 0.002) [3]. This differential affinity underlies the enhanced mFBP-mediated uptake of DDATHF in cells with low RFC expression.

Folate receptor isoforms MFR-1 MFR-2

Sensitivity Profile of 5,10-Dideazafolic Acid in Head and Neck Squamous Carcinoma with Inherent Methotrexate Resistance

In a panel of seven human head and neck squamous carcinoma (HNSCC) cell lines, three lines exhibited inherent resistance to short-term (24 hr) methotrexate exposure with IC₅₀ values >250 μM [1]. This resistance was associated with 3-fold lower folylpolyglutamate synthase (FPGS) activity relative to MTX-sensitive HNSCC cells. Critically, these MTX-resistant lines did NOT show cross-resistance to DDATHF under identical 24 hr exposure conditions [2]. In standard high-folate medium with 7-day exposure, all seven HNSCC lines were sensitive to MTX (IC₅₀ ≤50 nM), demonstrating that MTX resistance is exposure-duration and folate-context dependent, whereas DDATHF maintains activity even under short-exposure conditions that unmask MTX resistance [3].

HNSCC FPGS activity Short-term exposure

Dual-Transport Pathway Utilization: RFC and mFBP Substrate Profile of 5,10-Dideazafolic Acid

A systematic structure-activity relationship analysis of 37 classic and novel antifolate compounds identified 5,10-dideazatetrahydrofolic acid (DDATHF) as one of a limited subset of agents that are efficiently transported via both the reduced folate carrier (RFC) and the membrane-associated folate binding protein (mFBP) pathways [1]. This dual-transport capability distinguishes DDATHF from: (1) RFC-preferential agents (e.g., 2,4-diamino structures including MTX and aminopterin); (2) mFBP-preferential agents (e.g., CB3717, 2-NH₂-ZD1694, 5,8-dideazaisofolic acid); and (3) newer agents that also exhibit dual transport (e.g., ZD1694, BW1843U89, LY231514/pemetrexed) [2]. The efficient RFC substrate affinity of DDATHF is notable given that modifications at the N-3 and 4-oxo positions—absent in DDATHF's structure—substantially reduce mFBP binding while preserving RFC transport [3].

Reduced folate carrier Membrane folate binding protein Transport kinetics

Procurement-Relevant Application Scenarios for 5,10-Dideazafolic Acid Based on Quantified Differentiation Evidence


MTX-Resistant Cancer Model Studies Requiring Antifolate Activity Retention

In experimental systems utilizing methotrexate-resistant cell lines—particularly those with documented RFC transport defects or impaired polyglutamation—DDATHF should be prioritized over MTX or edatrexate. The compound maintains cytotoxic activity where MTX fails, with sensitivity increases of ≥180-fold documented upon MFR induction in MTX-resistant breast cancer cells [1]. This application is particularly relevant for HS-16 and HS-42 soft tissue sarcoma lines, MTX(R)-ZR-75-1 breast cancer cells, and HNSCC lines with inherently low FPGS activity where short-term MTX exposure yields IC₅₀ >250 μM but DDATHF shows no cross-resistance [2].

Folate Receptor-Targeted Drug Delivery and mFBP-Mediated Uptake Studies

For investigations of folate receptor (MFR/mFBP)-mediated drug uptake, DDATHF serves as a validated positive control with quantified high receptor affinity (0.24–0.78 relative to folic acid, approximately 120- to 390-fold higher than MTX) [1]. Its well-characterized binding to both MFR-1 and MFR-2 isoforms, with documented absence of stereospecificity for MFR-1, makes it suitable for studies in mFBP-expressing tumor types including ovarian carcinoma, KB nasopharyngeal carcinoma, and MFR-positive breast cancer models [2].

GARFT Enzyme Inhibition Studies and Purine Depletion Model Development

For investigators requiring a GARFT-targeting tool compound, DDATHF provides a well-characterized parent scaffold with revised tight-binding kinetics (Kd/Ki = 2–9 nM) [1]. The compound's induction of HL-60 leukemia cell differentiation via purine depletion, reversible by hypoxanthine supplementation, offers a validated phenotypic readout for on-target activity verification [2]. For applications requiring maximum GARFT inhibitory potency, the thienyl analog LY309887 (Ki = 6.5 nM) should be considered as an alternative [3].

Polyglutamation-Dependent Antifolate Mechanism and Stereoisomer-Specific FPGS Studies

DDATHF is uniquely suited for studies examining the relationship between stereochemistry, polyglutamation kinetics, and antifolate efficacy. The (6R)-isomer follows Michaelis-Menten FPGS kinetics while (6S) exhibits substrate inhibition, and both are rapidly converted to predominantly Glu₅ and Glu₆ species intracellularly at 1–10 μM concentrations [1]. Unlike pemetrexed, which requires polyglutamation for GARFT inhibition (143-fold potency enhancement from mono- to pentaglutamate), DDATHF's parent monoglutamate is already a tight-binding inhibitor, allowing clean separation of transport from metabolic activation variables [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,10-Dideazafolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.